molecular formula C10H14N2O2 B13594045 2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)propanoic acid

2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)propanoic acid

Cat. No.: B13594045
M. Wt: 194.23 g/mol
InChI Key: IFGBSYAZXYYDHK-UHFFFAOYSA-N
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Description

2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)propanoic acid is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The unique structure of this compound makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzylamine with α-bromo propanoic acid in the presence of a base, followed by cyclization to form the indazole ring . The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like copper acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)propanoic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydroindazole core differentiates it from other indazole derivatives, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(4,5,6,7-tetrahydroindazol-2-yl)propanoic acid

InChI

InChI=1S/C10H14N2O2/c1-7(10(13)14)12-6-8-4-2-3-5-9(8)11-12/h6-7H,2-5H2,1H3,(H,13,14)

InChI Key

IFGBSYAZXYYDHK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C=C2CCCCC2=N1

Origin of Product

United States

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